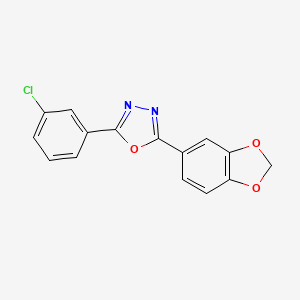

2-(1,3-benzodioxol-5-yl)-5-(3-chlorophenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the family of 1,3,4-oxadiazoles, which are known for their diverse pharmacological activities and applications in material science. The specific arrangement of the 1,3-benzodioxol and chlorophenyl groups in its structure suggests potential unique chemical and physical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles typically involves the reaction of appropriate precursors under specific conditions to form the oxadiazole ring. For compounds similar to the one , methods have been developed that allow for the introduction of various substituents, enabling the synthesis of a wide range of derivatives with different properties. For example, Paepke et al. (2009) described a method for the synthesis of thiazoles from 1,3,4-oxadiazoles, which could be relevant for synthesizing related compounds (Paepke, Reinke, Peseke, & Vogel, 2009).

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research has identified certain 1,3,4-oxadiazole derivatives as potential anticancer agents, demonstrating activity against various cancer cell lines. These compounds have been shown to induce apoptosis in cancer cells, highlighting their promise as novel treatments for cancer. The structure-activity relationship studies of these derivatives provide insights into their mechanisms and effectiveness in targeting cancer cells. For example, compounds with specific substitutions have demonstrated significant in vivo activity in tumor models, indicating their potential in anticancer therapy. The identification of molecular targets, such as TIP47, an IGF II receptor-binding protein, further elucidates the pathways through which these compounds exert their effects, offering a basis for the development of targeted cancer therapies (Zhang et al., 2005).

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The structural variations among these derivatives influence their antimicrobial potency, providing valuable information for the design of new antimicrobial agents. Such studies contribute to addressing the growing concern of antibiotic resistance by offering new chemical scaffolds for the development of antimicrobial drugs (Kapadiya et al., 2020).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives extends to the field of corrosion inhibition, particularly for protecting metals in acidic environments. These compounds have been found to effectively inhibit the corrosion of mild steel in sulfuric acid, demonstrating their utility in industrial applications where corrosion resistance is crucial. The effectiveness of these inhibitors is attributed to their ability to form protective layers on the metal surface, thus preventing corrosive substances from causing damage. Such findings are instrumental in the development of safer and more efficient corrosion inhibitors for various industrial applications (Ammal et al., 2018).

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-(3-chlorophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-11-3-1-2-9(6-11)14-17-18-15(21-14)10-4-5-12-13(7-10)20-8-19-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXQCUKQAXZZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5398994 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5510642.png)

![3-(5-methyl-2-furyl)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5510650.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(propylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5510653.png)

![ethyl 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5510654.png)

![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510656.png)

![3-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5510671.png)

![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)

![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)

![1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5510689.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)